molecular formula C8H10O3S B3031913 4-(Ethanesulfonyl)phenol CAS No. 859537-79-4

4-(Ethanesulfonyl)phenol

Cat. No.: B3031913
CAS No.: 859537-79-4
M. Wt: 186.23 g/mol
InChI Key: QIFHJXTUYMXRID-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)phenol is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol . It is characterized by a phenol group substituted with an ethanesulfonyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethanesulfonyl)phenol can be synthesized through several methods. One common approach involves the sulfonation of phenol derivatives. For instance, phenol can be reacted with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale sulfonation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the sulfonyl group can modulate the compound’s reactivity and solubility . These interactions can influence cellular pathways and biochemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Vinylsulfonyl)phenol
  • 4-(Methylsulfonyl)phenol
  • 4-(Chlorosulfonyl)phenol

Uniqueness

4-(Ethanesulfonyl)phenol is unique due to its specific combination of a phenol group and an ethanesulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity towards electrophilic aromatic substitution and specific interactions with biological molecules .

Properties

IUPAC Name

4-ethylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFHJXTUYMXRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603948
Record name 4-(Ethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859537-79-4
Record name 4-(Ethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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